
4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a chlorine atom at the 4-position, an ethyl group at the 5-position, and a carboxylic acid group at the 2-position, with an additional hydrochloride moiety.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of ethyl 2-aminomalonate with chloroacetic acid under acidic conditions. The reaction proceeds via the formation of an intermediate imidazole ring, followed by chlorination and ethylation.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The process involves the reaction of ethyl 2-aminomalonate with chloroacetic acid in the presence of a strong acid catalyst, followed by ethylation and purification steps.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, to form reduced derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with various nucleophiles, leading to a range of substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acid derivatives such as esters and amides.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Various substituted imidazole derivatives depending on the nucleophile used.
作用机制
Target of Action
Imidazole compounds are versatile and can interact with various biological targets. They are key components in many functional molecules used in a variety of applications .
Mode of Action
The mode of action of imidazole compounds can vary greatly depending on their specific structure and the target they interact with. Some imidazole compounds have been reported to interact with targets via hydrogen bonding, due to the presence of nitrogen atoms in the imidazole ring .
Biochemical Pathways
Imidazole compounds can be involved in a wide range of biochemical pathways, depending on their specific targets. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
The molecular and cellular effects of imidazole compounds can vary greatly depending on their specific targets and mode of action. Some imidazole compounds have been reported to have antimicrobial, anti-inflammatory, and antitumor effects .
Action Environment
The action, efficacy, and stability of imidazole compounds can be influenced by various environmental factors, such as pH and temperature. For example, the anion of 4-imidazolecarboxylic acid has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides in the pH range 7-10 .
科学研究应用
4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the role of imidazole derivatives in cellular processes and enzyme inhibition.
Medicine: It has potential therapeutic applications, particularly in the development of antifungal and antibacterial agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the imidazole ring. Similar compounds include:
4-Chloro-1H-imidazole: Lacks the ethyl group at the 5-position.
5-Ethyl-1H-imidazole-2-carboxylic acid: Lacks the chlorine atom at the 4-position.
4-Chloro-5-methyl-1H-imidazole-2-carboxylic acid: Has a methyl group instead of an ethyl group at the 5-position.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
属性
IUPAC Name |
4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2.ClH/c1-2-3-4(7)9-5(8-3)6(10)11;/h2H2,1H3,(H,8,9)(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFFSWDERDAHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N1)C(=O)O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
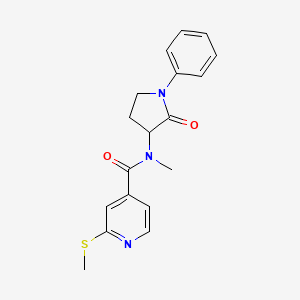

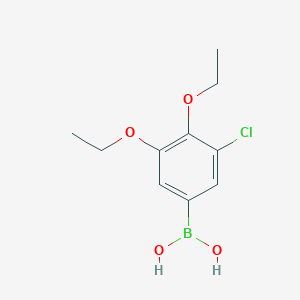
![2-(1-{[(pyridin-3-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2975327.png)
![2-{[(2,6-Dioxocyclohexyliden)methyl]amino}-2-phenylacetic acid](/img/structure/B2975329.png)
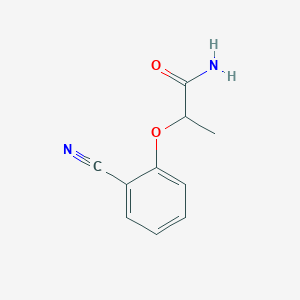
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]piperidine-3-carboxylic acid](/img/structure/B2975331.png)
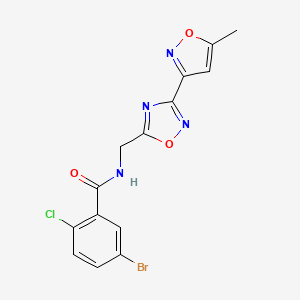

![tert-Butyl N-[(3S)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2975336.png)
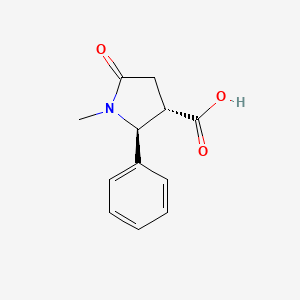
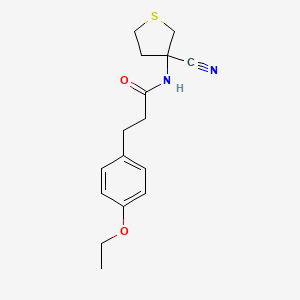
![12-oxo-1,2,3,4,7,9,10,12-octahydro-8H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carbohydrazide](/img/structure/B2975344.png)

